1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl-
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Overview
Description
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- is an organic compound with the molecular formula C11H18 and a molecular weight of 150.26 g/mol This compound is a derivative of cyclopentadiene, where six hydrogen atoms are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted cyclopentadiene derivatives.
Scientific Research Applications
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- involves its interaction with molecular targets through various pathways. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit unique catalytic properties and reactivity patterns .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A closely related compound with one less methyl group.
1,2,3,4,5,5-Hexamethylcyclopentadiene: Another derivative with similar properties but different substitution patterns.
Uniqueness
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- is unique due to its high degree of methylation, which imparts distinct steric and electronic properties.
Properties
CAS No. |
4087-50-7 |
---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1,2,3,4,5,5-hexamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18/c1-7-8(2)10(4)11(5,6)9(7)3/h1-6H3 |
InChI Key |
XIMWQAKEMQUMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)C)C |
Origin of Product |
United States |
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